molecular formula C8H5BrN2O2S B13365064 4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol

4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B13365064
M. Wt: 273.11 g/mol
InChI Key: SMFVINVZOFQQMS-UHFFFAOYSA-N
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Description

4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains a bromine atom, a sulfanyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromine atom and sulfanyl group can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol
  • 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
  • 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Uniqueness

4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for use in different chemical reactions and applications .

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

5-(5-bromo-2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C8H5BrN2O2S/c9-4-1-2-6(12)5(3-4)7-10-11-8(14)13-7/h1-3,12H,(H,11,14)

InChI Key

SMFVINVZOFQQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNC(=S)O2)O

Origin of Product

United States

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